![molecular formula C13H9FO2S B1445171 3-Fluoro-2-(phenylsulfanyl)benzoic acid CAS No. 1283530-86-8](/img/structure/B1445171.png)
3-Fluoro-2-(phenylsulfanyl)benzoic acid
Overview
Description
Scientific Research Applications
Drug Design and Development
3-Fluoro-2-(phenylsulfanyl)benzoic acid: is a compound that can be used in the design and development of new pharmaceuticals. Its structure allows it to act as a building block for synthesizing novel compounds with potential therapeutic effects. For instance, derivatives of benzoic acid have been studied for their PPARγ agonist activity, which is known to improve hyperglycemia and hyperlipidemia, and reduce cardiovascular risk factors .
Antidiabetic Agents
The compound has shown promise in the development of antidiabetic agents. By modifying the benzoic acid core, researchers have created derivatives that exhibit potent anti-diabetic activity without ulcerogenic toxicity and minimal side effects such as weight gain . This makes it a valuable candidate for further research in diabetes treatment.
Molecular Docking Studies
In silico molecular docking studies are essential for predicting the interaction between a drug and its target3-Fluoro-2-(phenylsulfanyl)benzoic acid can be used to create derivatives that are then docked against various receptors, such as PPARγ , to evaluate their potential as drug candidates .
Synthesis of Hydrazone Linkers
The compound serves as an acidic head for the synthesis of hydrazone linkers. These linkers are part of a larger molecule that can bind to receptors or enzymes, influencing their activity. Such molecules are crucial in the study of biological pathways and the development of targeted therapies .
Spectrophotometric Analysis
The benzoic acid derivatives, including those with a 3-Fluoro-2-(phenylsulfanyl) group, are characterized by spectrophotometric methods such as FTIR, Mass, 1 HNMR, and 13 CNMR. This analysis is vital for confirming the structure of synthesized compounds and for quality control in pharmaceutical manufacturing .
Study of Peroxisome Proliferator Activated Receptors (PPARs)
The derivatives of 3-Fluoro-2-(phenylsulfanyl)benzoic acid are used to study the function of PPARs, which play a significant role in glucose and lipid homeostasis. Agonists of PPARγ are particularly important in the research of metabolic disorders .
Chemical Database Inclusion
Information about 3-Fluoro-2-(phenylsulfanyl)benzoic acid , such as molecular weight, structure, and spectral data, is included in chemical databases like the NIST Chemistry WebBook. This data is crucial for researchers and chemists for reference and study purposes .
properties
IUPAC Name |
3-fluoro-2-phenylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-11-8-4-7-10(13(15)16)12(11)17-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZJNRZGBLOIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(phenylsulfanyl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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